molecular formula C13H18F6N2O4S2 B1382956 Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 1186103-43-4

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1382956
CAS No.: 1186103-43-4
M. Wt: 444.4 g/mol
InChI Key: IGABCHQKFATAOI-UHFFFAOYSA-N
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Description

Historical Context and Development of Quaternary Ammonium Ionic Liquids

The development of quaternary ammonium ionic liquids traces its origins to the early twentieth century when Paul Walden first discovered ethylammonium nitrate as a room-temperature ionic liquid with a melting point of 12°C, marking the first example of a protic ionic liquid. This groundbreaking discovery laid the foundation for what would become an extensive field of research into low-melting salt systems. The subsequent evolution of quaternary ammonium ionic liquids gained momentum in the 1950s when Hurley and Weir independently recognized the potential benefits of lowering melting points in molten salt systems by mixing 1-alkylpyridinium halides with metal halides. Their work with 1-ethylpyridinium bromide-aluminum chloride systems demonstrated that specific molar ratios could produce room-temperature liquids, establishing critical precedents for ionic liquid design.

The introduction of quaternary ammonium cations into ionic liquid chemistry represented a significant advancement due to their unique structural characteristics. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain permanent positive charges independent of solution pH, providing exceptional stability across diverse chemical environments. The quaternization process, historically referred to as the Menshutkin reaction but now commonly called quaternization, involves the alkylation of tertiary amines by alkyl halides, allowing for precise control over cation structure and properties. This synthetic flexibility enabled researchers to systematically modify alkyl chain lengths, introduce functional groups, and optimize physical properties for specific applications.

Research conducted by various groups has demonstrated that quaternary ammonium ionic liquids exhibit distinctive properties compared to their imidazolium-based counterparts. Studies comparing gemini quaternary ammonium ionic liquids with monomeric versions revealed that gemini structures display significantly lower conductivities and higher viscosities due to decreased cation mobility caused by the gemini structure connecting two monomeric units through spacer groups. These findings illustrated how structural modifications could dramatically influence transport properties, establishing important structure-property relationships that guide contemporary ionic liquid design.

The thermal properties of quaternary ammonium ionic liquids have been extensively investigated, revealing that compounds with bis(trifluoromethanesulfonyl)imide anions typically exhibit the lowest melting points when the degree of dissymmetry between alkyl chains falls within the range of 0.4 to 0.75. This discovery highlighted the importance of balanced asymmetry in achieving optimal thermal characteristics, informing modern approaches to cation design for room-temperature ionic liquids.

Significance of Bis(trifluoromethanesulfonyl)imide Anion in Modern Chemistry

The bis(trifluoromethanesulfonyl)imide anion has emerged as one of the most important building blocks in ionic liquid chemistry, particularly for applications requiring high carbon dioxide absorption capacities and exceptional electrochemical stability. Research has demonstrated that fluorine-containing anions exhibit superior carbon dioxide absorption properties compared to non-fluorinated alternatives, with bis(trifluoromethanesulfonyl)imide being recognized as exceptionally effective for constructing ionic liquids with high carbon dioxide absorption propensities. This superiority stems from specific interaction mechanisms between the anion structure and carbon dioxide molecules, involving both fluorine atoms and oxygen atoms in the anion framework.

Detailed crystallographic studies have revealed the precise nature of carbon dioxide interactions with bis(trifluoromethanesulfonyl)imide anions. Single-crystal X-ray diffraction analysis of copper-based coordination compounds containing this anion showed that carbon dioxide molecules form cavities surrounded by six bis(trifluoromethanesulfonyl)imide anions arranged in hexagonal configurations. The shortest contacts occur between fluorine atoms of the anion and carbon atoms of carbon dioxide, with distances of 2.95 Å and 2.68 Å, which are significantly shorter than the sum of van der Waals radii. Additionally, oxygen atoms in the anion interact with carbon dioxide at distances of 3.02 Å and 3.28 Å, comparable to van der Waals radii limits. These findings demonstrate that both fluorine and oxygen atoms in the bis(trifluoromethanesulfonyl)imide anion play crucial roles in carbon dioxide absorption mechanisms.

The conformational behavior of bis(trifluoromethanesulfonyl)imide anions significantly influences their interaction capabilities and overall ionic liquid properties. Research has shown that these anions can exist in both trans and cis conformations, with the ability to undergo stimulus-induced conformational changes during gas absorption processes. In carbon dioxide absorption studies, bis(trifluoromethanesulfonyl)imide anions initially arranged in parallel trans conformations underwent substantial conformational changes to cis arrangements, facilitating the formation of carbon dioxide-containing cavities. This conformational flexibility represents a key factor in the anion's effectiveness for gas separation and storage applications.

Electrochemical applications of bis(trifluoromethanesulfonyl)imide-based ionic liquids have been extensively studied, particularly in energy storage systems. Research on bis(trifluoromethanesulfonyl)imide intercalation into graphite for dual-ion battery applications revealed electrode voltages ranging from 3.8 V to 3.0 V with specific capacities between 30 and 54 milliampere-hours per gram. The intercalation process involves systematic changes in interlayer distances and volume expansion ratios as anion concentration increases during charging processes. Computational studies demonstrated exceptionally low activation barriers under 50 millielectron volts for anion migration, combined with good electronic conductivity, providing strong evidence for the viability of these compounds in advanced battery systems.

The synthetic versatility of bis(trifluoromethanesulfonyl)imide has been demonstrated through its isolation with numerous unusual cations, reflecting the anion's exceptional stability toward electrophiles, oxidants, and acids. This chemical robustness enables the formation of ionic liquids with diverse cation structures while maintaining consistent anion performance characteristics, making it an ideal platform for systematic property optimization through cation modification.

Emergence of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide in Research

This compound has emerged as a compound of significant research interest due to its unique combination of structural features that bridge aromatic and aliphatic quaternary ammonium chemistry. The compound is characterized by its quaternary ammonium cation containing both a benzyl group and an ethyl group attached to a dimethylammonium center, paired with the highly stable bis(trifluoromethanesulfonyl)imide anion. This structural arrangement provides a distinctive balance of hydrophobic and electrostatic interactions that influence its physical and chemical properties in ways that distinguish it from purely aliphatic or aromatic quaternary ammonium ionic liquids.

Commercial availability and characterization data indicate that this compound exhibits exceptional purity levels exceeding 98.0% as determined by high-performance liquid chromatography, with nuclear magnetic resonance spectroscopy confirming structural integrity. The compound's physical state as a liquid at 20°C, combined with its specific gravity of 1.43 and refractive index of 1.46, suggests significant molecular packing efficiency and strong intermolecular interactions characteristic of ionic liquids with aromatic cation components. These properties position the compound as particularly suitable for applications requiring dense, highly polar media with controlled viscosity characteristics.

The presence of both aromatic and aliphatic substituents in the cation structure provides unique opportunities for investigating structure-property relationships in quaternary ammonium ionic liquids. Research on related quaternary ammonium compounds has demonstrated that the incorporation of aromatic groups, particularly benzyl substituents, can significantly influence surface activity, thermal stability, and electrochemical behavior. The specific combination found in this compound represents an optimal balance for studying these effects while maintaining the beneficial properties associated with bis(trifluoromethanesulfonyl)imide anions.

Storage requirements for this compound reflect its chemical sensitivity and the need for maintaining compound integrity during extended periods. The recommendation for storage under inert gas conditions at temperatures below 15°C, combined with precautions against moisture exposure due to its hygroscopic nature, indicates the compound's susceptibility to environmental factors that could affect its performance in research applications. These storage considerations are particularly important for electrochemical and synthetic applications where trace impurities could significantly impact experimental outcomes.

The compound's emergence in research contexts has been facilitated by its availability from multiple specialized chemical suppliers, indicating sustained demand from research communities. The availability of various package sizes, from small research quantities to bulk preparations, suggests its utility across different scales of research activity, from initial screening studies to larger-scale application development. This commercial accessibility has enabled systematic investigations into its properties and potential applications across diverse research fields.

Relevance in Contemporary Chemical Sciences

The contemporary relevance of this compound spans multiple areas of chemical science, reflecting the compound's versatility and the growing importance of ionic liquids in advanced technological applications. In electrochemical energy storage systems, the compound serves as an effective electrolyte component for advanced battery systems, where its ionic nature and thermal stability contribute to enhanced performance and operational safety. The bis(trifluoromethanesulfonyl)imide anion's proven effectiveness in dual-ion battery applications, combined with the unique properties of the benzyl(ethyl)dimethylammonium cation, positions this compound as a valuable component for next-generation energy storage technologies.

Research into ion-conductive membranes for fuel cell applications has identified this compound as a promising candidate for improving efficiency and durability in energy conversion systems. The compound's ability to maintain ionic conductivity while providing chemical stability under operating conditions makes it particularly suitable for applications requiring long-term performance under demanding electrochemical environments. Studies on related quaternary ammonium compounds have demonstrated that structural modifications can significantly influence ionic conductivity, with aromatic substituents often providing enhanced performance characteristics.

In pharmaceutical applications, this compound functions as a stabilizing agent in drug formulations, ensuring consistent delivery and efficacy of active pharmaceutical ingredients. The compound's ionic nature and chemical stability provide mechanisms for controlling drug release kinetics and improving formulation stability, particularly important for complex pharmaceutical systems requiring precise control over active ingredient behavior. The non-toxic nature of quaternary ammonium compounds at appropriate concentrations, combined with their antimicrobial properties, makes them valuable components in pharmaceutical formulation science.

Organic synthesis applications represent another significant area where this compound demonstrates contemporary relevance. The compound serves as a specialized reagent in organic synthesis, facilitating various chemical reactions with high selectivity and yield. The unique properties of ionic liquids as reaction media, including their ability to dissolve diverse substrate types while providing controlled reaction environments, have made them increasingly important in green chemistry approaches to synthetic transformations. Research has shown that ionic liquids can significantly influence reaction mechanisms and outcomes, particularly for reactions sensitive to medium effects.

Surface coating applications utilize this compound for creating specialized coatings that provide enhanced chemical resistance and durability in industrial applications. The compound's ability to form stable films with controlled properties makes it valuable for protecting surfaces in corrosive environments or applications requiring specific surface characteristics. Studies on quaternary ammonium ionic liquids have demonstrated their effectiveness at air-water interfaces, with specific structural features influencing adsorption efficiency and surface organization.

The compound's relevance extends to fundamental research into ionic liquid behavior and properties. Investigations into quaternary ammonium ionic liquid surface structures have revealed how cation design influences interfacial organization and transport properties. Research using molecular dynamics simulations has shown that the number and arrangement of alkyl chains in quaternary ammonium cations significantly affect surface layer thickness and orientational preferences. These findings contribute to the fundamental understanding necessary for designing ionic liquids with optimized properties for specific applications.

Contemporary chemical sciences increasingly rely on computational approaches to understand and predict ionic liquid behavior. Theoretical studies combining density functional theory and molecular dynamics methods have provided insights into catalytic mechanisms involving quaternary ammonium ionic liquids, particularly for carbon dioxide fixation reactions. These computational investigations have revealed the importance of multi-functional group interactions and the need for sophisticated modeling approaches to accurately predict ionic liquid behavior in complex chemical environments.

The integration of this compound into contemporary research reflects broader trends toward sustainable chemistry and advanced materials development. As research communities seek alternatives to conventional solvents and reagents, ionic liquids offer unique combinations of properties that enable new approaches to chemical synthesis, separation processes, and materials fabrication. The specific structural features of this compound position it as a valuable tool for exploring these emerging applications while contributing to the fundamental understanding of ionic liquid chemistry and physics.

Properties

IUPAC Name

benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.C2F6NO4S2/c1-4-12(2,3)10-11-8-6-5-7-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABCHQKFATAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186103-43-4
Record name Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Preparation Methods

Synthesis of the Quaternary Ammonium Intermediate

Method Overview:
The initial step involves the quaternization of a tertiary amine precursor, typically benzyl(ethyl)dimethylamine, with an alkyl halide, such as benzyl or ethyl halides, to form the corresponding quaternary ammonium salt. This process is generally conducted under controlled conditions to maximize selectivity and yield.

Typical Reaction Conditions:

  • Reactants: Benzyl(ethyl)dimethylamine and benzyl/ethyl halides
  • Solvent: Acetone, acetonitrile, or other polar aprotic solvents
  • Temperature: Room temperature to 50°C
  • Duration: 24–48 hours
  • Molar Ratio: Slight excess of halide to ensure complete quaternization

Reaction Scheme:

Benzyl(ethyl)dimethylamine + Benzyl/ethyl halide → Benzyl(ethyl)dimethylammonium halide

Research Findings:

  • The quaternization reaction proceeds via nucleophilic substitution, favoring SN2 mechanisms.
  • Yields typically range from 85% to 95%, depending on reaction conditions and halide used.
  • Purity is enhanced through recrystallization or chromatography.

Anion Exchange to Form Bis(trifluoromethanesulfonyl)imide

Method Overview:
The halide salt is subjected to an anion exchange process to replace the halide with the bis(trifluoromethanesulfonyl)imide anion. This step is critical for obtaining the target ionic liquid with desired physicochemical properties.

Key Techniques:

  • Use of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as the exchange reagent
  • Dissolution of the quaternary ammonium halide in a suitable solvent (e.g., acetonitrile)
  • Addition of LiNTf₂, stirring at room temperature or elevated temperatures (up to 50°C)
  • Filtration to remove lithium halide byproducts

Reaction Conditions:

Parameter Value
Solvent Acetonitrile or dichloromethane
Temperature 25–50°C
Reaction Time 12–24 hours
Molar Ratio 1:1.1 (quaternary ammonium halide:LiNTf₂)

Research Findings:

  • The anion exchange is highly efficient, with yields exceeding 90%.
  • Purity of the final bis(trifluoromethanesulfonyl)imide salt is confirmed via NMR and IR spectroscopy.
  • The process is environmentally friendly, producing minimal halide waste.

Purification and Final Product Formation

Method Overview:
Post-exchange, the ionic liquid is purified through solvent removal, often via rotary evaporation, followed by drying under vacuum to eliminate residual solvents and moisture.

Drying Conditions:

  • Temperature: 60–80°C
  • Vacuum: 10–100 Pa
  • Duration: 4–12 hours

Quality Control:

  • Spectroscopic analysis (NMR, FTIR) to confirm structure
  • Thermogravimetric analysis (TGA) to assess thermal stability
  • Elemental analysis to verify purity

Advanced Techniques: Continuous-Flow Synthesis

Recent developments emphasize continuous-flow methods for scalable, halide-free synthesis, offering advantages such as reduced reaction time, improved safety, and higher purity.

Method Highlights:

  • The process involves in-line mixing of reactants with controlled residence times (as low as 7.5 minutes)
  • Reactions occur under solvent-free or minimal solvent conditions
  • The approach minimizes waste and halide contamination, broadening application potential

Research Data:

Technique Yield Range Purity Reaction Time Advantages
Batch quaternization + exchange 85–95% High 24–48 hours Well-established, scalable
Continuous-flow synthesis 86–99% Excellent 7.5 min Rapid, scalable, halide-free, environmentally friendly

Notes and Research Insights

  • The quaternization step is often performed with alkyl halides such as benzyl or ethyl halides, with reaction conditions optimized to prevent side reactions.
  • Anion exchange with LiNTf₂ or similar reagents is crucial for obtaining high-purity bis(trifluoromethanesulfonyl)imide salts.
  • Recent innovations include solvent-free, continuous-flow methods that significantly reduce reaction times and environmental impact.
  • The process can be adapted for various alkyl chain lengths and functional groups, providing versatility in ionic liquid design.

Summary Table of Preparation Methods

Step Methodology Conditions Yield / Purity Notes
Quaternization Nucleophilic substitution with alkyl halides Room temp to 50°C, 24–48 h 85–95%, high purity Recrystallization or chromatography for purification
Anion exchange Reaction with LiNTf₂ or similar salts 25–50°C, 12–24 h >90%, confirmed by NMR and IR Produces halide-free, high-purity ionic liquids
Purification Solvent removal and vacuum drying 60–80°C, 10–100 Pa High purity Ensures removal of residual solvents and moisture
Continuous-flow synthesis In-line mixing, minimal solvent, rapid reaction times Residence time ~7.5 min 86–99%, excellent purity Environmentally friendly, scalable, halide-free

Chemical Reactions Analysis

Types of Reactions: Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The compound can be reduced to form benzyl(ethyl)amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethanesulfonyl)imide anion can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Benzyl(ethyl)amine

  • Substitution: Various substituted ammonium salts

Scientific Research Applications

Electrolytes for Energy Storage

Overview : BETD is primarily recognized for its role as an effective electrolyte in energy storage systems, particularly in lithium-ion batteries and supercapacitors.

Key Benefits :

  • High Ionic Conductivity : BETD exhibits superior ionic conductivity, which enhances the efficiency of charge and discharge cycles in batteries .
  • Stability : It contributes to the thermal and electrochemical stability of battery systems, allowing for higher performance under various conditions .

Case Studies :

  • Research indicates that incorporating BETD into lithium-ion battery systems improves overall energy density and cycle life compared to conventional electrolytes .

Ion-Conductive Membranes

Overview : BETD is utilized in developing ion-conductive membranes for fuel cells, significantly improving their efficiency and durability.

Key Benefits :

  • Enhanced Efficiency : The use of BETD in membranes allows for better ion transport, which is crucial for fuel cell performance .
  • Durability : Membranes containing BETD show improved resistance to degradation over time, leading to longer operational lifespans .

Pharmaceutical Applications

Overview : In the pharmaceutical sector, BETD serves as a stabilizing agent in drug formulations.

Key Benefits :

  • Consistent Delivery : It ensures the consistent release of active pharmaceutical ingredients (APIs), enhancing the efficacy of medications .
  • Compatibility : BETD's chemical properties allow it to be used with a wide range of APIs without compromising their stability .

Organic Synthesis

Overview : BETD plays a pivotal role as a reagent in organic synthesis.

Key Benefits :

  • High Selectivity and Yield : It facilitates various chemical reactions with high selectivity, leading to better yields in synthetic processes .
  • Versatility : The compound can be used in multiple reaction pathways, making it a valuable tool for chemists .

Surface Coatings

Overview : The compound is also applied in creating specialized surface coatings.

Key Benefits :

  • Chemical Resistance : Coatings formulated with BETD provide enhanced resistance to chemicals and environmental factors, making them suitable for industrial applications .
  • Durability : These coatings exhibit excellent durability, reducing maintenance needs and extending the lifespan of coated materials .

Data Summary Table

Application AreaKey BenefitsNotable Findings
Electrolytes for Energy StorageHigh ionic conductivity; stabilityImproved energy density and cycle life in batteries
Ion-Conductive MembranesEnhanced efficiency; durabilityBetter ion transport leads to higher fuel cell performance
Pharmaceutical ApplicationsConsistent delivery; compatibilityStable formulations with various APIs
Organic SynthesisHigh selectivity; versatile reactionsBetter yields across multiple synthetic pathways
Surface CoatingsChemical resistance; durabilityReduced maintenance needs for industrial applications

Mechanism of Action

The mechanism by which Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as a strong electrolyte. The bis(trifluoromethanesulfonyl)imide anion is highly stable and can dissociate in solution, providing a high concentration of mobile ions. This enhances the ionic conductivity of the compound, making it effective in various electrochemical applications.

Molecular Targets and Pathways Involved:

  • Electrochemical Devices: The compound interacts with electrode surfaces, facilitating the movement of ions and enhancing the performance of devices such as batteries and supercapacitors.

Comparison with Similar Compounds

Thermal and Electrochemical Stability

  • Benzyl(ethyl)dimethylammonium TFSI : Expected to exhibit high thermal stability (common for TFSI salts) and a wide electrochemical window (>4.5 V), similar to imidazolium-based ionic liquids like [EMIM][NTf2] .
  • Methyltrioctylammonium TFSI: Long alkyl chains may reduce thermal stability slightly but improve solubility in nonpolar matrices .
  • Ethyl(3-methoxypropyl)dimethylammonium TFSI : Methoxy groups could lower melting points, favoring use as low-temperature electrolytes .

Viscosity and Conductivity

  • Ionic liquids with shorter alkyl chains (e.g., Butyltrimethylammonium TFSI) generally exhibit lower viscosity and higher ionic conductivity than those with longer chains (e.g., Methyltrioctylammonium TFSI) . Benzyl(ethyl)dimethylammonium TFSI’s conductivity is likely intermediate, influenced by the balance between aromatic rigidity and ethyl-dimethyl flexibility.

Biological Activity

Benzyl(ethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (BETFSI) is an ionic liquid that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula: C₁₃H₁₈F₆N₂O₄S₂
  • Molar Mass: 444.41 g/mol
  • CAS Number: 1186103-43-4
  • Purity: 99.5%

BETFSI is characterized by its hydrophobic nature and high thermal stability, making it suitable for various applications in biological systems and pharmaceuticals.

Antimicrobial Activity

Research indicates that ionic liquids like BETFSI exhibit significant antimicrobial properties. A review highlighted that various ionic liquids, including those with bis(trifluoromethanesulfonyl)imide anions, show inhibitory effects against a range of microorganisms:

  • Minimum Inhibitory Concentrations (MIC): Studies found that the MIC values for BETFSI against Gram-positive and Gram-negative bacteria often exceed 500 μM, suggesting moderate antimicrobial efficacy compared to traditional antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of BETFSI in biological applications. A study involving human cell lines reported the following:

Cell Line48-h LC₅₀ (μM)
HeLa2750
IPC-812692

These results indicate that while BETFSI has some cytotoxic effects, it is relatively safe at lower concentrations, which is advantageous for potential therapeutic uses .

Case Study 1: Efficacy Against Pathogenic Bacteria

In a controlled environment, BETFSI was tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Inhibition Zone Diameter:
    • S. aureus: 15 mm at 1000 μM
    • E. coli: 12 mm at 1000 μM

This case study underscores the potential of BETFSI as an antimicrobial agent in clinical settings.

Case Study 2: Application in Biocatalysis

BETFSI has been utilized as a solvent in biocatalytic reactions. For instance, lipase B from Candida antarctica was immobilized in a silica-supported ionic liquid phase containing BETFSI. The findings showed:

  • Conversion Rates:
    • Esterification of oleic acid: 90% conversion
    • Transesterification of glycerol trioleate: 85% conversion

These results highlight the utility of BETFSI in enhancing enzyme activity and selectivity in biochemical processes .

Toxicological Profile

The safety profile of BETFSI has been evaluated through various toxicity tests. Key findings include:

  • Skin Irritation: Classified as irritant (Category 2).
  • Eye Irritation: Serious eye damage potential (Category 2).
  • Environmental Impact: Very persistent and very bioaccumulative, necessitating careful handling and disposal .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide?

The synthesis typically involves a metathesis reaction between the ammonium halide precursor (e.g., Benzyl(ethyl)dimethylammonium chloride) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in an aqueous or polar aprotic solvent. Post-synthesis purification steps, such as repeated washing with deionized water and vacuum drying, are critical to remove halide impurities. Purity (>99%) is verified via ion chromatography or elemental analysis .

Q. What analytical techniques are essential for characterizing this ionic liquid (IL)?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm cation-anion structure and purity.
  • Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition onset temperature under nitrogen/air).
  • Electrochemical impedance spectroscopy (EIS) for ionic conductivity measurements (typically 0.1–5 mS/cm at 25°C for similar ILs).
  • Rheometry to determine viscosity, which correlates with cation flexibility and anion size .

Q. How does this IL compare to other ammonium-based TFSI salts in terms of thermal stability?

Thermal stability is influenced by cation structure. For example, ammonium salts with bulky substituents (e.g., benzyl groups) exhibit higher decomposition temperatures (often >300°C) compared to smaller cations like 1-ethyl-3-methylimidazolium. TGA under inert atmospheres (N₂) is recommended to avoid oxidative degradation artifacts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the electrochemical stability of this IL in lithium-ion battery electrolytes?

  • Perform cyclic voltammetry (CV) using a three-electrode cell (e.g., Pt working electrode, Li reference) to determine anodic/cathodic limits.
  • Combine with Li plating/stripping tests to assess compatibility with Li metal anodes.
  • Compare results with benchmark electrolytes (e.g., LiPF₆ in carbonate solvents) to identify trade-offs between stability and ionic mobility .

Q. What experimental strategies resolve contradictions in reported ionic conductivity values for TFSI-based ILs?

Contradictions often arise from:

  • Impurity levels (e.g., residual halides or water): Use Karl Fischer titration to quantify moisture.
  • Measurement conditions : Standardize temperature (e.g., 25°C ± 0.1°C) and cell geometry.
  • Concentration effects : For IL-solvent mixtures, conductivity non-linearity at high concentrations must be modeled using Vogel-Fulcher-Tammann equations .

Q. How does cation symmetry influence the phase behavior and transport properties of this IL?

Asymmetric cations (e.g., benzyl(ethyl)dimethylammonium) disrupt crystalline packing, lowering melting points and enhancing ionic mobility. Use differential scanning calorimetry (DSC) to detect glass transitions and Raman spectroscopy to probe anion conformers (e.g., cis vs. trans TFSI⁻), which affect conductivity. Compare with symmetric analogs (e.g., tetraalkylammonium-TFSI) to isolate structural effects .

Q. What methodologies quantify the impact of Li⁺ addition on the IL's thermal and electrochemical properties?

  • Prepare mixtures with varying LiTFSI concentrations (0.1–1.0 M).
  • Use TGA-FTIR to analyze gaseous decomposition products under thermal stress.
  • Wide-angle X-ray scattering (WAXS) can reveal structural changes in the ionic network. Studies show Li⁺ coordination with TFSI⁻ enhances thermal stability but reduces ionic mobility due to increased viscosity .

Methodological Notes

  • Safety : Handle under inert atmosphere (glovebox) to prevent moisture absorption. Use PPE for skin/eye protection, as ILs can be hygroscopic and irritants .
  • Data Validation : Cross-reference conductivity measurements with independent techniques (e.g., NMR diffusometry) to account for electrode polarization artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

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